molecular formula C18H18N2O3 B10900019 2-(2,4-dimethylphenoxy)-N-(6-methyl-1,3-benzoxazol-2-yl)acetamide

2-(2,4-dimethylphenoxy)-N-(6-methyl-1,3-benzoxazol-2-yl)acetamide

Katalognummer: B10900019
Molekulargewicht: 310.3 g/mol
InChI-Schlüssel: OJZGIBXQPPVDIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-METHYL-1,3-BENZOXAZOL-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of phenoxyacetamides

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-METHYL-1,3-BENZOXAZOL-2-YL)ACETAMIDE typically involves the following steps:

    Preparation of 2,4-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of 2,4-Dimethylphenoxyacetic Acid: The 2,4-dimethylphenol is then reacted with chloroacetic acid in the presence of a base to form 2,4-dimethylphenoxyacetic acid.

    Synthesis of 6-Methyl-1,3-Benzoxazole: This can be synthesized by the cyclization of o-aminophenol with acetic anhydride.

    Coupling Reaction: Finally, the 2,4-dimethylphenoxyacetic acid is coupled with 6-methyl-1,3-benzoxazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-METHYL-1,3-BENZOXAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy or benzoxazole groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyacetamides or benzoxazoles.

Wissenschaftliche Forschungsanwendungen

2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-METHYL-1,3-BENZOXAZOL-2-YL)ACETAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-METHYL-1,3-BENZOXAZOL-2-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2,4-Dimethylphenoxy)acetic acid: Shares the phenoxyacetic acid moiety but lacks the benzoxazole group.

    6-Methyl-1,3-benzoxazole: Contains the benzoxazole moiety but lacks the phenoxyacetamide group.

Uniqueness

2-(2,4-DIMETHYLPHENOXY)-N~1~-(6-METHYL-1,3-BENZOXAZOL-2-YL)ACETAMIDE is unique due to the combination of the dimethylphenoxy and benzoxazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C18H18N2O3

Molekulargewicht

310.3 g/mol

IUPAC-Name

2-(2,4-dimethylphenoxy)-N-(6-methyl-1,3-benzoxazol-2-yl)acetamide

InChI

InChI=1S/C18H18N2O3/c1-11-5-7-15(13(3)8-11)22-10-17(21)20-18-19-14-6-4-12(2)9-16(14)23-18/h4-9H,10H2,1-3H3,(H,19,20,21)

InChI-Schlüssel

OJZGIBXQPPVDIY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=NC3=C(O2)C=C(C=C3)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.